Cas no 1212159-97-1 ((1R)-1-(4-Propoxyphenyl)ethan-1-amine)
(1R)-1-(4-Propoxyphenyl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- (1R)-1-(4-Propoxyphenyl)ethan-1-amine
- (R)-1-(4-Propoxyphenyl)ethan-1-amine
- (1R)-1-(4-PROPOXYPHENYL)ETHANAMINE
- Benzenemethanamine, α-methyl-4-propoxy-, (αR)-
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- MDL: MFCD08057380
- Inchi: 1S/C11H17NO/c1-3-8-13-11-6-4-10(5-7-11)9(2)12/h4-7,9H,3,8,12H2,1-2H3/t9-/m1/s1
- InChI Key: CGMYQZSDLTVWPQ-SECBINFHSA-N
- SMILES: O(CCC)C1C=CC(=CC=1)[C@@H](C)N
Computed Properties
- Exact Mass: 179.131
- Monoisotopic Mass: 179.131
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 35.2
(1R)-1-(4-Propoxyphenyl)ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-87882-0.05g |
(1R)-1-(4-propoxyphenyl)ethan-1-amine |
1212159-97-1 | 0.05g |
$528.0 | 2023-09-01 | ||
| Enamine | EN300-87882-0.1g |
(1R)-1-(4-propoxyphenyl)ethan-1-amine |
1212159-97-1 | 0.1g |
$553.0 | 2023-09-01 | ||
| Enamine | EN300-87882-0.25g |
(1R)-1-(4-propoxyphenyl)ethan-1-amine |
1212159-97-1 | 0.25g |
$579.0 | 2023-09-01 | ||
| Enamine | EN300-87882-0.5g |
(1R)-1-(4-propoxyphenyl)ethan-1-amine |
1212159-97-1 | 0.5g |
$603.0 | 2023-09-01 | ||
| Enamine | EN300-87882-1.0g |
(1R)-1-(4-propoxyphenyl)ethan-1-amine |
1212159-97-1 | 1.0g |
$871.0 | 2023-02-11 | ||
| Enamine | EN300-87882-2.5g |
(1R)-1-(4-propoxyphenyl)ethan-1-amine |
1212159-97-1 | 2.5g |
$1230.0 | 2023-09-01 | ||
| Enamine | EN300-87882-5.0g |
(1R)-1-(4-propoxyphenyl)ethan-1-amine |
1212159-97-1 | 5.0g |
$2525.0 | 2023-02-11 | ||
| Enamine | EN300-87882-10.0g |
(1R)-1-(4-propoxyphenyl)ethan-1-amine |
1212159-97-1 | 10.0g |
$3746.0 | 2023-02-11 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01100857-1g |
(1R)-1-(4-Propoxyphenyl)ethan-1-amine |
1212159-97-1 | 95% | 1g |
¥4305.0 | 2023-04-05 | |
| Enamine | EN300-87882-1g |
(1R)-1-(4-propoxyphenyl)ethan-1-amine |
1212159-97-1 | 1g |
$628.0 | 2023-09-01 |
(1R)-1-(4-Propoxyphenyl)ethan-1-amine Related Literature
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
Additional information on (1R)-1-(4-Propoxyphenyl)ethan-1-amine
Compound CAS No. 1212159-97-1: (1R)-1-(4-Propoxyphenyl)ethan-1-amine
Compound CAS No. 1212159-97-1, also known as (1R)-1-(4-propoxyphenyl)ethan-1-amine, is a structurally unique organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of amines, specifically featuring a chiral center at the ethanamine moiety, which contributes to its stereochemical properties. The presence of the 4-propoxyphenyl group introduces additional complexity to its structure, making it an interesting subject for both academic and industrial research.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of (1R)-1-(4-propoxyphenyl)ethan-1-amine through various methodologies. One notable approach involves the use of asymmetric catalysis to achieve high enantiomeric excess, which is crucial for applications in drug discovery and development. The compound's stereochemistry plays a pivotal role in its biological activity, as demonstrated by recent studies exploring its potential as a chiral ligand in asymmetric catalysis.
The 4-propoxyphenyl group in the molecule imparts unique electronic and steric properties, making it suitable for applications in materials science. For instance, researchers have investigated its use as a precursor for the synthesis of advanced polymers and self-assembling materials. The ability of this compound to form stable aggregates under specific conditions has opened new avenues for its application in nanotechnology.
In the pharmaceutical industry, (1R)-1-(4-propoxyphenyl)ethan-1-amine has shown promise as a building block for drug candidates targeting various therapeutic areas. Its amine functionality makes it an ideal substrate for peptide synthesis and other bioconjugation reactions. Recent studies have highlighted its potential as a modulator of protein-protein interactions, a critical area in drug development.
From an analytical standpoint, the compound's structure has been thoroughly characterized using modern spectroscopic techniques such as NMR and mass spectrometry. These studies have provided insights into its conformational flexibility and intermolecular interactions, which are essential for understanding its behavior in different chemical environments.
The synthesis of (1R)-1-(4-propoxyphenyl)ethan-1-amine involves a multi-step process that includes nucleophilic substitution and stereoselective reduction. The optimization of these steps has significantly improved the overall yield and purity of the compound, making it more accessible for large-scale production.
In conclusion, (1R)-1-(4-propoxyphenyl)ethan-1-amine is a versatile compound with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic and analytical techniques, positions it as a valuable tool in both academic research and industrial innovation.
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